

electronic band structure and band gap of stibnite

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Compound of Interest

Compound Name: STIBNITE

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An In-Depth Technical Guide to the Electronic Band Structure and Band Gap of **Stibnite** (Sb_2S_3)

Introduction

Stibnite (Sb_2S_3), an antimony trisulfide mineral, is a semiconductor material that has garnered significant interest for its potential applications in various optoelectronic devices, including solar cells and photodetectors. Its abundance, low cost, and non-toxic nature make it a compelling alternative to other metal chalcogenides. **Stibnite** crystallizes in an orthorhombic system with the Pnma space group and is characterized by a structure of parallel $(\text{Sb}_4\text{S}_6)_n$ polymeric chains.^{[1][2]} A thorough understanding of its electronic band structure and band gap is crucial for optimizing its performance in technological applications.

Electronic Band Structure of Stibnite

The electronic band structure of a material dictates its electrical and optical properties. For **stibnite**, the valence band maximum (VBM) is primarily composed of antimony (Sb) 5s and sulfur (S) 3p orbitals.^[3] The conduction band minimum (CBM) is mainly formed by Sb 5p orbitals with a minor contribution from S 3p orbitals.^{[4][3]}

The nature of the fundamental band gap in **stibnite** is a subject of ongoing research, with computational and experimental results showing both direct and indirect transitions. Some theoretical calculations suggest a direct band gap, where the VBM and CBM occur at the same point in the Brillouin zone.^{[4][5]} Other studies indicate an indirect band gap, although the

energy difference between the direct and indirect transitions is often reported to be small (less than 0.1 eV).[3][6] This quasi-direct nature means that **stibnite** can exhibit strong optical absorption, a desirable property for photovoltaic applications.[7]

Band Gap of Stibnite

The band gap of **stibnite** has been determined through various experimental techniques and theoretical calculations. The reported values exhibit a considerable range, which can be attributed to differences in sample preparation, stoichiometry, crystallinity (amorphous vs. polycrystalline), and the specific computational methods employed.[8]

Quantitative Data Summary

The following table summarizes the reported band gap values for **stibnite** from a selection of experimental and theoretical studies.

Method/Technique	Band Gap (eV)	Remarks	Reference(s)
Experimental			
Optical Absorption	1.65 - 2.4	Range dependent on structural dimensions.	
Optical Absorption	1.95	Amorphous film at 0 K.	[9]
Optical Absorption	2.13	Polycrystalline film at 0 K.	[9]
Optical Absorption	1.67 - 1.72	Eu-doped thin films.	[6]
Photoconductivity	1.88	At room temperature.	[1]
Optical Absorption	1.42 - 1.78	General reported range.	[8]
Theoretical			
DFT (EV-GGA)	1.60	Engel-Vosko generalized gradient approximation.	
DFT (EV-GGA + SOC)	1.64	Including spin-orbit coupling.	
DFT (LDA)	1.18	Local-density approximation.	[5]
DFT	1.45		[6]
DFT	1.72		[3]
DFT	1.309	Materials Project calculation.	[10]
DFT	0.71	Transition from amorphous to crystalline state.	[7][11]

GoWo	1.5	Quasiparticle band structure calculation.	[8][12]
GoWo	1.54	Including relativistic corrections.	[13]

Methodologies for Band Gap Determination

Experimental Protocols

Optical Absorption Spectroscopy (UV-Vis)

A primary experimental method for determining the optical band gap of semiconductors is UV-Vis spectroscopy. This technique measures the absorption of light by the material as a function of wavelength.

- **Sample Preparation:** Thin films of **stibnite** are typically prepared by methods such as thermal evaporation from naturally occurring single crystals onto a substrate (e.g., glass).[9] The stoichiometry and thickness of the films are crucial parameters that can influence the measured band gap.[9]
- **Measurement:** The absorbance or reflectance spectrum of the **stibnite** film is recorded using a UV-Vis-NIR spectrophotometer.[14] For powder samples, an integrating sphere is used to collect the diffuse reflectance.[14]
- **Data Analysis (Tauc Plot):** The band gap energy (E_g) is determined from the absorption data using the Tauc relation:[15]

$$(\alpha h\nu)^2 = B(h\nu - E_g)$$

where:

- α is the absorption coefficient.
- h is Planck's constant.
- ν is the photon frequency.

- B is a constant.
- The exponent γ depends on the nature of the electronic transition ($\gamma = 2$ for a direct band gap and $\gamma = 1/2$ for an indirect band gap).

A Tauc plot is generated by plotting $(\alpha h\nu)^\gamma$ against the photon energy ($h\nu$). The linear portion of the plot is extrapolated to the energy axis, and the intercept gives the value of the band gap energy.^[15]

Theoretical Protocols

Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials.

- Methodology: DFT calculations solve the Kohn-Sham equations to determine the ground-state electronic density and energy of the system. From this, the electronic band structure and density of states can be derived. Various exchange-correlation functionals, such as the Local Density Approximation (LDA) or Generalized Gradient Approximations (GGA), are employed.^[5] More advanced hybrid functionals or corrections like spin-orbit coupling (SOC) can be included for greater accuracy.
- Limitations: It is well-known that standard DFT functionals tend to underestimate the band gap of semiconductors.^[10]

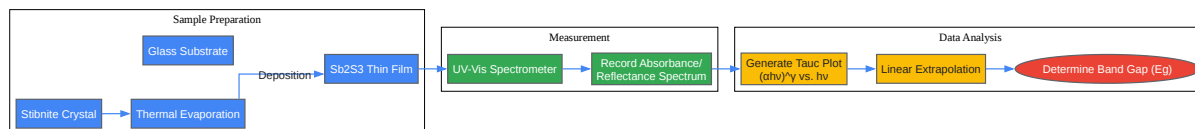
GoWo Approximation

The GoWo approach is a many-body perturbation theory method that provides a more accurate determination of the quasiparticle band gap by better approximating the electron self-energy.

- Methodology: The GoWo calculations are typically performed as a correction to the results obtained from DFT. This method has been shown to yield band gap values for **stibnite** that are in closer agreement with experimental data.^{[8][12]}

Visualizations

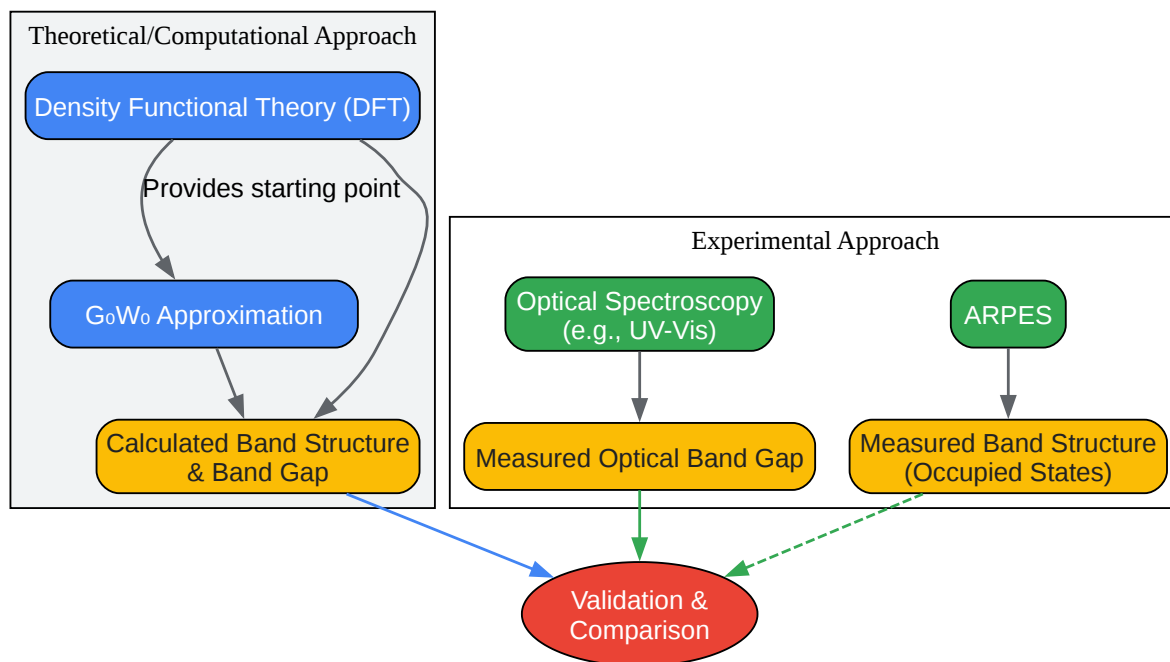
Experimental Workflow for Band Gap Determination



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Caption: Experimental workflow for determining the band gap of **stibnite**.

Relationship Between Theoretical and Experimental Methods



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